molecular formula C25H45N2NaO3 B12694309 Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate CAS No. 94108-69-7

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate

Cat. No.: B12694309
CAS No.: 94108-69-7
M. Wt: 444.6 g/mol
InChI Key: JTTGPWBSDIKCQU-KVVVOXFISA-M
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Description

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound that features a long hydrocarbon chain, an imidazole ring, and a propionate group. This compound is known for its surfactant properties and is often used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Heptadec-8-enyl Group: The long hydrocarbon chain is introduced via alkylation reactions, often using alkyl halides in the presence of a strong base.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethylene oxide.

    Propionate Formation: The final step involves the esterification of the ethoxylated imidazole with propionic acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure consistent quality and yield.

    Purification Steps: Including distillation, crystallization, and filtration to remove impurities.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the imidazole and propionate groups interact with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and various hydrophobic-hydrophilic interfaces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is unique due to its specific combination of a long hydrocarbon chain, an imidazole ring, and a propionate group. This combination imparts unique surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds.

Properties

CAS No.

94108-69-7

Molecular Formula

C25H45N2NaO3

Molecular Weight

444.6 g/mol

IUPAC Name

sodium;3-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate

InChI

InChI=1S/C25H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9-;

InChI Key

JTTGPWBSDIKCQU-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Origin of Product

United States

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